1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (compound 1 in the paper) is a significant intermediate in synthesizing various biologically active compounds. The paper details its five-step synthesis starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, employing reactions like nitration, chlorination, N-alkylation, reduction, and condensation .
2-[(4-Bromophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, referred to as compound 41 in the study, is a spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone derivative designed as a potent aldose reductase inhibitor (ARI) . This compound demonstrated significant oral potency in inhibiting diabetic complications in rat models, showing promise as a potential therapeutic agent for diabetic neuropathy and nephropathy.
This compound is a novel adamantan-based molecule characterized by its crystal structure in the study . The structure reveals the formation of organic chains stabilized by C—H⋯π, N—H⋯S, and C—H⋯S interactions.
This refers to a series of compounds (6a-j) evaluated for their cytotoxic activity against Peripheral Blood Mononuclear Cells (PBMCs) . Several compounds within the series, specifically 6b, 6c, 6f, 6h, and 6j, exhibited significant dose-dependent cytotoxicity.
This compound, designated as intermediate 3, serves as a crucial building block in synthesizing various CCR5 antagonists [, , , ]. Its synthesis involves a multi-step process starting with 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, utilizing elimination, reduction, and bromination reactions.
This molecule is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a key building block . While the specific biological activity data isn't provided in the abstract, it's stated that the compound exhibits "a certain biological activity," indicating its potential as a lead compound for further development.
This novel non-peptide compound acts as a CCR5 antagonist and is synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a starting material . While detailed activity data isn't presented in the abstract, it is mentioned that the product demonstrates "a certain biological activity," suggesting its potential for further investigation.
This is a non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3). While the abstract doesn't offer specific biological activity information, it highlights the compound's potential as a starting point for developing new CCR5 antagonists.
This compound is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a key intermediate . While the abstract doesn't delve into specific biological activity data, it suggests potential as a lead compound for further development.
This compound was synthesized and structurally characterized via X-ray diffraction . The study also highlighted its potent antitumor activity, particularly against the Hela cell line with an IC50 of 0.122 μmol/mL.
This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, was structurally characterized using X-ray crystallography . The study revealed key structural features such as the inclination angles of the fluorophenyl rings relative to the naphthoquinone ring system, the anti-orientation of the imido carbonyl oxygen atoms, and the presence of intermolecular interactions like F⋯O and Br⋯O contacts.
The crystal structure of this compound was determined using X-ray crystallography . The study highlighted key structural features such as the twisted orientation of the pyrimidine and 2-bromo-4-fluorophenyl rings relative to the central benzene ring and the presence of intermolecular interactions, including C—H⋯F hydrogen bonds and a weak C—F⋯π-electron ring interaction.
This compound and its crystalline forms are the subject of a patent focused on treating gastrointestinal disorders . The patent highlights the potential therapeutic benefits of this compound, particularly in addressing gastrointestinal issues.
This refers to a series of 16 synthesized derivatives, with three specific compounds – 4f (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide), 4j (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(3-chlorophenyl)acetamide), and 4m (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide) – exhibiting noteworthy antidepressant activity in the forced swimming test in mice . Furthermore, twelve compounds within the series demonstrated anticonvulsant activity in the pentylenetetrazole (PTZ) test.
These are enoxacin derivatives synthesized by reacting enoxacin with various 2-bromo-1-(thiophen)ethanone O-2-chlorobenzyl oxime derivatives . In vitro studies against human tumor cell lines revealed that compounds 4b and 4e exhibited significant growth inhibitory potential across all tested cell lines.
This compound, designated as A-278637 in the studies, is a novel dihydropyridine KATP channel opener (KCO) [, ]. It has demonstrated efficacy in suppressing urinary bladder contractions, showing promise as a potential therapeutic agent for overactive bladder. Notably, A-278637 exhibits enhanced bladder selectivity compared to other KCOs, minimizing vascular side effects.
This compound, designated as HSBAN (L1), is a novel halogenated azo-Schiff base ligand synthesized from the diazonium salt of a Schiff base and 2-naphthol . It forms complexes with various divalent transition metal ions, including Co, Ni, Cu, Cd, and Hg.
This compound, designated as HSBAI (L2), is another novel halogenated azo-Schiff base ligand synthesized from the diazonium salt of a Schiff base and 4,5-diphenylimidazole . Like HSBAN (L1), it forms complexes with various divalent transition metal ions, including Co, Ni, Cu, Cd, and Hg.
These are a series of nine derivatives synthesized from the condensation of 2-bromo-4-fluorobenzoyl hydrazine with various aromatic aldehydes, followed by cyclization with propanoic anhydride . The study highlighted the good antibacterial activities exhibited by most of these derivatives.
This compound is a thromboxane receptor antagonist synthesized via a regioselective Heck cross-coupling strategy . The study highlights a scalable approach for its preparation, making it a potentially valuable compound for further development as a therapeutic agent.
The crystal structure of this compound has been determined using X-ray crystallography . The study reveals that the pyrimidine ring adopts a flattened envelope conformation, with the halogenated benzene ring oriented orthogonally to the planar part of the pyrimidine ring. The crystal structure is stabilized by various intermolecular interactions, including N—H⋯S, C—H⋯F, C—H⋯O, and C—H⋯Br hydrogen bonds.
These five pyridine derivatives were investigated using density functional theory (DFT) calculations to understand their electronic structures, spectroscopic properties, and potential for optoelectronic applications . The study revealed valuable information about their band structures, optical properties like dielectric functions and refractive indices, and reactivity based on frontier orbital energy gaps.
This compound, part of a series of highly fluorinated 2-imino-1,3-thiazolines, was synthesized and evaluated for its α-glucosidase inhibitory activity . Compound 6d exhibited the most potent antidiabetic potential with an IC50 value of 1.47 ± 0.05 μM, surpassing the positive control acarbose.
ZD6474 is a potent, orally active, low molecular weight inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity [, ]. It exhibits antitumor activity by inhibiting VEGF signaling, angiogenesis, and tumor growth. ZD6474 is currently under investigation in clinical trials as a potential cancer therapeutic.
This refers to a series of compounds designed as Na+/H+ antiporter inhibitors, specifically targeting the NHE-1 subtype, for potential use in treating acute myocardial infarction []. The study highlights the importance of the 2-methyl substitution for potency and identifies a lead compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine methanesulfonate (246), with potent and selective NHE-1 inhibitory activity and cardioprotective effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.